molecular formula C7H8O2S B1582522 Ethyl thiophene-3-carboxylate CAS No. 5751-80-4

Ethyl thiophene-3-carboxylate

Cat. No. B1582522
Key on ui cas rn: 5751-80-4
M. Wt: 156.2 g/mol
InChI Key: OYSLMAQEMAJMCL-UHFFFAOYSA-N
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Patent
US08022079B2

Procedure details

13 ml (200 mmol) of thionyl chloride are added dropwise, at 0° C., to a solution of 9 g (70 mmol) of 3-thiophenecarboxylic acid and 86 mg (0.7 mmol) of 4-dimethylaminopyridine in 100 ml of ethanol. The reaction medium is stirred from 0° C. to room temperature over 48 hours and then evaporated to dryness. The residue obtained is purified by chromatography on a column of silica eluted with a 1/1 heptane/dichloromethane mixture. 10 g (91%) of ethyl thiophene-3-carboxylate are obtained.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[S:5]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6]1.[CH2:13](O)[CH3:14]>CN(C)C1C=CN=CC=1>[S:5]1[CH:9]=[CH:8][C:7]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6]1

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
86 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred from 0° C. to room temperature over 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with a 1/1 heptane/dichloromethane mixture

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
S1C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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